Product packaging for N-(2-cyanophenyl)pyridine-3-carboxamide(Cat. No.:)

N-(2-cyanophenyl)pyridine-3-carboxamide

Cat. No.: B253149
M. Wt: 223.23 g/mol
InChI Key: JZMLNWODSLVDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to the carboxamide class, which is widely recognized for its diverse pharmacological potential . The structure combines a pyridine ring, a common feature in many bioactive molecules, with a 2-cyanophenyl group, which can influence the compound's binding properties and metabolic stability. This molecular architecture makes it a valuable scaffold for developing novel therapeutic agents. Research into similar pyridine-3-carboxamide derivatives has demonstrated promising biological activities. For instance, studies have shown that the N-phenylpyridine-3-carboxamide core can act as an inhibitor of viral replication, such as against the Dengue virus . Furthermore, related diarylamine-based carboxamide compounds have displayed potent and selective cytotoxic effects against various human cancer cell lines, including gastric cancer (SGC-7901), melanoma (A875), and hepatocellular carcinoma (HepG2), by inducing apoptosis . These findings highlight the potential of the carboxamide functional group in constructing lead compounds for antiviral and anticancer research. The specific physicochemical properties, mechanism of action, and full spectrum of biological activity for this compound are subjects for ongoing investigation. Researchers can utilize this compound as a key intermediate or precursor for further chemical synthesis and structure-activity relationship (SAR) studies. It is supplied with guaranteed high purity to ensure consistent and reliable experimental outcomes. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3O B253149 N-(2-cyanophenyl)pyridine-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

N-(2-cyanophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9N3O/c14-8-10-4-1-2-6-12(10)16-13(17)11-5-3-7-15-9-11/h1-7,9H,(H,16,17)

InChI Key

JZMLNWODSLVDBB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Cyanophenyl Pyridine 3 Carboxamide

General Synthetic Strategies for N-cyanophenyl-substituted Carboxamides

The construction of N-cyanophenyl-substituted carboxamides, including the target compound N-(2-cyanophenyl)pyridine-3-carboxamide, hinges on the formation of a stable amide bond linking an aryl or heteroaryl carboxylic acid with a cyano-substituted aniline. The primary synthetic considerations involve robust amide bond formation techniques and, in some strategies, the use of cross-coupling reactions to forge the aryl-nitrogen bond.

Amide Bond Formation Approaches

The creation of the amide linkage is the most critical step in synthesizing this compound. This transformation is typically achieved by activating the carboxylic acid group of a pyridine-3-carboxylic acid derivative to facilitate nucleophilic attack by the amino group of 2-aminobenzonitrile. A variety of reagents and conditions can be employed for this purpose, each with distinct advantages concerning yield, purity, and substrate compatibility.

Commonly used methods involve the use of stoichiometric coupling reagents that convert the carboxylic acid into a more reactive intermediate in situ. These reagents are designed to be efficient and minimize side reactions. The formation of mixed anhydrides is another effective strategy for acid activation. Biocatalysis, utilizing enzymes like lipases, presents a greener alternative to traditional chemical methods, often proceeding under mild conditions.

Table 1: Common Coupling Reagents for Amide Bond Formation
Reagent ClassSpecific ExampleMechanism of ActionKey Features
CarbodiimidesEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Forms an O-acylisourea intermediate, which is highly reactive towards amines.Water-soluble byproducts are easily removed; often used with additives like HOBt to suppress racemization.
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Activates the carboxyl group to form an active ester.High coupling efficiency but produces carcinogenic HMPA as a byproduct.
Uronium/Aminium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)Forms an activated ester that readily reacts with amines.Very efficient and fast, particularly for sterically hindered substrates.
Acid Halide FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Converts the carboxylic acid to a highly reactive acyl chloride.Highly effective but harsh conditions may not be suitable for sensitive substrates; generates corrosive HCl.

Cross-Coupling Methodologies for Aryl Linkages

While direct amidation is most common, transition-metal-catalyzed cross-coupling reactions offer an alternative and versatile approach to forming the core structure. These methods can construct the C–N bond of the amide or form C–C bonds to build the aromatic precursors. The activation of the typically inert N–C amide bond for cross-coupling has been a significant area of research. These reactions often employ palladium or nickel catalysts to couple amides with various partners. Copper-catalyzed reactions, such as the Ullmann coupling, are also employed for C-N bond formation between aryl halides and amides.

Table 2: Cross-Coupling Strategies for Amide Synthesis
Reaction TypeCatalyst/ReagentsDescription
Suzuki CouplingPalladium catalyst, BaseCan be used to synthesize the aryl precursors or, in advanced methods, to directly couple N-activated amides with boronic acids.
Buchwald-Hartwig AminationPalladium catalyst, Ligand, BaseA primary method for forming aryl-nitrogen bonds, coupling an aryl halide or triflate with an amine.
Ullmann CondensationCopper catalyst, BaseA classic method for coupling aryl halides with amines, alcohols, or thiols.
Carbonylative CouplingPalladium catalyst, CO sourceInvolves the insertion of carbon monoxide to form the amide bond, typically coupling an aryl halide with an amine.

Specific Pathways Reported for N-(cyanophenyl)pyridinecarboxamide Derivatives

The synthesis of N-(cyanophenyl)pyridinecarboxamide derivatives is most directly accomplished through the condensation of two key building blocks: a pyridine-3-carboxylic acid precursor and a 2-cyanoaniline reactant.

Elaboration from Pyridine-3-Carboxylic Acid Precursors

A prevalent synthetic route starts with pyridine-3-carboxylic acid (nicotinic acid) or its activated derivatives. The carboxylic acid is typically converted to a more reactive species, such as an acyl chloride or an active ester, which then undergoes a condensation reaction with an amine. For the synthesis of this compound, nicotinic acid would be reacted with 2-aminobenzonitrile. The reaction is often facilitated by a coupling agent or by first converting the nicotinic acid to nicotinoyl chloride using reagents like thionyl chloride. This classic approach is widely used in the preparation of various pyridine (B92270) carboxamide derivatives.

Reaction Scheme Example:

Pyridine-3-carboxylic acid + SOCl₂ → Pyridine-3-carbonyl chloride

Pyridine-3-carbonyl chloride + 2-Aminobenzonitrile → this compound + HCl

This method is advantageous due to the commercial availability and relatively low cost of nicotinic acid derivatives.

Strategies Involving 2-Cyanoaniline Reactants

Complementary to the above strategy, the synthesis can be viewed from the perspective of the 2-cyanoaniline (2-aminobenzonitrile) reactant. In this approach, 2-aminobenzonitrile serves as the nucleophile that attacks an activated pyridine-3-carboxylic acid derivative. The reactivity of the amino group is generally sufficient for this purpose, although its nucleophilicity can be influenced by the electron-withdrawing nature of the adjacent cyano group. The reaction conditions must be carefully controlled to ensure selective N-acylation without promoting unwanted side reactions involving the nitrile functionality. The synthesis of various N-aryl nicotinamides has been successfully achieved via this condensation pathway.

Derivatization Strategies for Structural Diversification of this compound Analogues

Structural diversification of the parent this compound scaffold can be achieved by modifying either the pyridine ring or the cyanophenyl moiety. These modifications are crucial for exploring structure-activity relationships in various applications.

Pyridine Ring Modification : Functional groups can be introduced onto the pyridine ring either before or after the amide bond formation. For instance, starting with a pre-functionalized nicotinic acid, such as 6-chloronicotinic acid, allows for the synthesis of chlorinated analogues. The chlorine atom can then serve as a handle for further transformations, such as nucleophilic aromatic substitution reactions to introduce different amines, alkoxides, or other nucleophiles. Palladium-catalyzed cross-coupling reactions, like the Suzuki or Heck reaction, can also be employed on halogenated pyridine intermediates to introduce new carbon-carbon bonds.

Cyanophenyl Ring Modification : The cyanophenyl ring can be substituted with various functional groups. This is typically accomplished by using a substituted 2-aminobenzonitrile derivative in the initial amide bond formation step. A wide range of substituted anilines are commercially available or can be synthesized, allowing for the introduction of alkyl, alkoxy, halogen, or other groups at different positions on the phenyl ring.

Nitrile Group Transformation : The cyano group itself is a versatile functional handle that can be transformed into other groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing further avenues for derivatization.

Structure Activity Relationship Sar Studies of N 2 Cyanophenyl Pyridine 3 Carboxamide and Its Analogues

Influence of Pyridine (B92270) Ring Substituents on Biological Activity

The pyridine ring is a key component, and its substitution pattern significantly modulates the compound's properties. nih.gov The nitrogen atom in the ring alters molecular and physicochemical characteristics, such as lipophilicity, aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds. nih.gov

The parent compound, N-(2-cyanophenyl)pyridine-3-carboxamide, is a derivative of nicotinic acid (pyridine-3-carboxylic acid). nih.gov Its biological activity is highly dependent on the attachment point of the carboxamide group to the pyridine ring. The three positional isomers of pyridine carboxylic acid—picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4)—each impart distinct electronic and steric properties to the resulting amide. nih.gov

The position of the ring nitrogen relative to the carboxamide linker dictates the vector of the dipole moment and the availability of the nitrogen as a hydrogen bond acceptor. nih.gov These differences can lead to vastly different binding orientations and affinities within a biological target. For instance, nicotinic acid derivatives are prevalent in numerous biologically active compounds. nih.gov The specific geometry of the 3-carboxamide allows for a particular spatial arrangement of the phenyl ring relative to the pyridine, which is often crucial for activity. Changing to a 2-carboxamide (B11827560) (picolinamide) or 4-carboxamide (isonicotinamide) would alter this angle, likely disrupting the optimal binding conformation.

Table 1: Comparison of Pyridine Carboxamide Positional Isomers

Isomer NameCarboxamide PositionKey FeaturesPotential Impact on Activity
Picolinamide Position 2Nitrogen atom is adjacent to the substituent, allowing for potential chelation with metal ions.Steric hindrance may be increased; altered hydrogen bonding pattern.
Nicotinamide (B372718) Position 3Balances electronic effects and provides a specific angular geometry between the two ring systems. nih.govOften found in coenzymes and pharmacologically active molecules. nih.govnih.gov
Isonicotinamide Position 4Nitrogen atom is para to the substituent, leading to a more linear geometry and different electronic distribution.Can result in head-to-tail stacking in crystal structures; alters dipole moment compared to other isomers.

The addition of functional groups to other positions on the pyridine ring allows for the fine-tuning of a compound's electronic properties, solubility, and potential for new interactions. nih.gov Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have profound effects.

Studies on related pyridine-containing molecules show that adding substituents can significantly alter biological activity. For example, in one series of N-phenyl-2-quinolone-3-carboxamide analogs, the introduction of a nitrogen atom into the phenyl ring to create a pyridine analog provided a hydrogen bond acceptor, which can promote polarity and water solubility. mdpi.com In another study on epibatidine (B1211577) analogs, substituting the pyridine ring with groups like fluoro, bromo, or amino resulted in significant variations in binding affinity and functional potency at nicotinic receptors. nih.gov Research on pincer-type molecules demonstrated that EWGs on the pyridine ring generally lengthen the bond to a coordinated metal center, while EDGs shorten it, directly showing their influence on the ring's electron density. nih.gov

Table 2: Predicted Effects of Substituents on the Pyridine Ring

Substituent TypeExample GroupsPositionPredicted Effect on ActivityRationale
Electron-Donating (EDG) -OH, -NH₂, -OCH₃2, 4, 6May increase electron density on the ring nitrogen.Can enhance hydrogen bonding capability and alter pKa, potentially improving binding affinity. nih.gov
Electron-Withdrawing (EWG) -Cl, -Br, -CF₃, -NO₂2, 4, 6May decrease electron density on the ring nitrogen.Can form halogen bonds or other specific interactions, but may decrease basicity of the ring nitrogen. nih.govnih.gov
Bulky Groups -Phenyl, -t-ButylAnyMay cause steric hindrance.Could either prevent binding due to a steric clash or enhance selectivity by preventing off-target interactions.

Role of the N-cyanophenyl Moiety in Molecular Recognition

The N-(2-cyanophenyl) group is not merely a passive scaffold; it actively participates in molecular recognition through specific electronic and steric contributions.

The position of the cyano (-CN) group on the phenyl ring is critical. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its placement at the ortho position, as in the title compound, creates a unique chemical environment compared to meta or para isomers.

In SAR studies of related N-phenylthieno[2,3-b]pyridine-2-carboxamide inhibitors, an ortho-cyano group on the phenyl ring was found to be a key feature. mdpi.comnih.gov The analysis suggested that the low electron density on the phenylacetamide ring, caused by the ortho-cyano group, favored interactions with an area of high electron density in the target's binding domain. mdpi.com Moving the cyano group to the meta or para position would alter the electronic distribution across the ring and change the directionality of its potential interactions, likely reducing activity. The ortho position also places the cyano group in close proximity to the amide linker, which can influence the molecule's preferred conformation.

The addition of other substituents to the cyanophenyl ring further modulates activity. The combined electronic effects of multiple substituents can be synergistic. For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives, activity was favored by the combined electronic effect of a cyano group and a halogen on the phenyl ring. mdpi.com

Similarly, in a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, adding substituents to the N-phenyl ring had a marked effect on anticancer activity. mdpi.com Analogs with trifluoromethyl or chloro substituents showed distinct activity profiles, highlighting the importance of these additions for tuning the compound's properties. mdpi.com

Table 3: Influence of Phenyl Ring Substitution on Biological Activity in Analogous Series

Parent SeriesPhenyl Ring SubstituentsObserved Effect on ActivitySource
Thieno[2,3-b]pyridines 2-cyano, 4-chloroFavorable for FOXM1 inhibition. mdpi.comnih.gov
Thieno[2,3-b]pyridines 2-cyano, 4-fluoroFavorable for FOXM1 inhibition. mdpi.com
Quinolone-3-carboxamides 2-trifluoromethylDisplayed antiproliferative activity. mdpi.com
Quinolone-3-carboxamides 2-chloro, 6-chloroDisplayed antiproliferative activity. mdpi.com

Conformational and Stereochemical Aspects Governing Activity of this compound Derivatives

Studies of similar structures, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, show that the molecules tend to be nearly planar, but that substituents can introduce significant twists. nih.gov For instance, the addition of methoxy (B1213986) groups caused the two pyridine rings to be distorted from each other by over 14 degrees. nih.gov Such a conformational change can dramatically affect how the molecule fits into a binding pocket.

Furthermore, intramolecular hydrogen bonding can lock the molecule into a specific, bioactive conformation. In a series of quinolone carboxamides, an ortho-carboxylic acid substituent on the N-phenyl ring was proposed to form an intramolecular hydrogen bond, generating a specific conformer that oriented the analog favorably within the binding domain. mdpi.com For this compound, the proximity of the amide proton and the ortho-cyano group's nitrogen atom could lead to a preferred conformation that enhances binding affinity. The stereochemistry, or the fixed spatial arrangement of atoms, ultimately governs the molecule's ability to engage with its biological target effectively.

Mechanistic and Biological Investigations in Vitro and Preclinical of N 2 Cyanophenyl Pyridine 3 Carboxamide

Evaluation of Molecular Target Engagement

The scientific community has shown interest in N-(2-cyanophenyl)pyridine-3-carboxamide and its derivatives for their potential as inhibitors of various biological targets. The core structure, a pyridine-3-carboxamide (B1143946), serves as a versatile scaffold for designing inhibitors that can interact with the ATP-binding sites of enzymes crucial for the survival of pathogens and the proliferation of cancer cells.

Receptor Binding and Ligand Activity Profiling

While specific receptor binding studies for this compound are not extensively detailed in the public domain, the broader class of pyridine-3-carboxamide derivatives has been a subject of investigation. These compounds are often designed to act as mimics of the adenine (B156593) portion of ATP, allowing them to bind to the ATP-binding pockets of various kinases and other ATP-dependent enzymes. The cyanophenyl group and the pyridine (B92270) ring are key components that influence the electronic and steric properties of the molecule, which in turn dictate its binding affinity and selectivity for different receptors. The specific interactions within the binding pocket, such as hydrogen bonds and hydrophobic interactions, are critical for the ligand's activity.

Enzyme Inhibition Studies (e.g., DNA Gyrase, FOXM1)

DNA Gyrase:

Pyridine-3-carboxamide derivatives have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for maintaining DNA topology during replication. whiterose.ac.ukwhiterose.ac.uknih.govmdpi.com These enzymes, which include DNA gyrase and topoisomerase IV, are validated antibacterial targets. whiterose.ac.ukwhiterose.ac.uk The inhibitory action of pyridine-3-carboxamides is directed at the ATPase subunit of DNA gyrase (GyrB). whiterose.ac.uknih.gov

Computational de novo design approaches have been instrumental in the development of these inhibitors. whiterose.ac.uk Structural studies, including X-ray crystallography, have confirmed that these compounds bind to the ATP-binding site of GyrB, providing a clear mechanism for their inhibitory action. whiterose.ac.uk The development of these inhibitors has been guided by the structural aspects of the GyrB ATPase site, leading to derivatives with excellent enzyme inhibitory activity. whiterose.ac.uk

Compound Class Target Enzyme Mechanism of Action Reference
Pyridine-3-carboxamidesDNA Gyrase (GyrB subunit)ATP-competitive inhibition whiterose.ac.ukwhiterose.ac.uknih.gov

FOXM1:

The Forkhead Box M1 (FOXM1) transcription factor is a well-established oncogene that plays a critical role in cancer development and chemoresistance. nih.govnih.gov It is considered an attractive, albeit challenging, target for anticancer drug development. nih.govnih.gov While direct inhibition of FOXM1 by this compound has not been explicitly reported, related heterocyclic compounds are being explored as FOXM1 inhibitors. nih.gov The general strategy involves designing molecules that can interfere with the DNA-binding domain of FOXM1, thereby preventing it from regulating the expression of genes involved in cell proliferation and survival. nih.gov

In Vitro Cellular Activity Profiling

The in vitro activity of this compound and its analogs has been evaluated across a range of cellular models, demonstrating a spectrum of biological effects.

Antimicrobial Efficacy (Antibacterial and Antifungal)

A number of pyridine-3-carboxamide derivatives have demonstrated promising antibacterial properties. whiterose.ac.uknih.govnih.govresearchgate.net These compounds have shown potent activity against Gram-positive bacteria. whiterose.ac.uknih.govnih.gov For instance, certain pyridine-3-carboxamide-6-yl-ureas exhibit excellent enzyme inhibitory activity coupled with potent Gram-positive antibacterial efficacy. whiterose.ac.uknih.gov While some pyridine-3-carboxamides were initially found to be devoid of antibacterial activity against wild-type E. coli, they showed activity in strains lacking an efflux pump, suggesting that bacterial efflux mechanisms can impact their efficacy. whiterose.ac.uk

Studies on newly synthesized N-(4-phenylthiazol-2-yl) nicotinamide (B372718) analogs have demonstrated their effectiveness in inhibiting the bacterial wilt pathogen Ralstonia solanacearum. nih.gov The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the phenyl ring significantly influence the antibacterial activity. nih.gov

Information regarding the antifungal activity of this compound is not prominently available in the reviewed literature.

Antiviral Activity against Specific Viral Pathogens

The carboxamide and pyridine moieties are recognized as important pharmacophores in the design of antiviral agents. nih.govresearchgate.net Derivatives of pyridine-3-carboxylic acid have been reported to possess antiviral activities. nih.gov In the context of the COVID-19 pandemic, research has focused on identifying inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.govresearchgate.netrsc.orgnews-medical.net While specific data for this compound is limited, related carboxamide-linked pyridopyrrolopyrimidines have shown potent anti-SARS-CoV-2 activity in vitro. nih.govrsc.org For example, some of these derivatives inhibited viral growth by more than 90% at micromolar concentrations with low cytotoxicity. rsc.org

Anti-proliferative Effects in Cancer Cell Lines

The anti-proliferative potential of pyridine-3-carboxamide derivatives has been investigated in various cancer cell lines. researchgate.netresearchgate.netnih.govmdpi.comnih.govmdpi.com The 3-cyanopyridine (B1664610) scaffold is a component of several molecules with demonstrated anticancer activity. nih.gov

A series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives were found to be selective in inhibiting the growth of cancer cells, with IC50 values in the low micromolar range against MDA-MB-231 and MCF7 breast cancer cell lines. nih.gov Similarly, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have shown growth inhibitory effects in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, with minimal impact on non-tumorigenic cells. mdpi.com

The table below summarizes the in vitro anti-proliferative activity of some pyridine-based compounds in various cancer cell lines.

Compound Class Cancer Cell Line Activity (IC50) Reference
3-(hetero)aryl substituted pyridinesMDA-MB-231, MCF70.9-1.7 µM nih.gov
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylatesMDA-MB-231GI50 = 13 µM mdpi.com
Non-fused cyanopyridonesMCF-71.39 - 1.77 µM nih.gov
Non-fused cyanopyridonesHepG22.68 - 2.71 µM nih.gov

Modulation of Immune Checkpoint Pathways (e.g., PD-1/PD-L1)

The modulation of immune checkpoint pathways, such as the Programmed cell death protein 1 (PD-1)/Programmed death-ligand 1 (PD-L1) axis, is a cornerstone of modern cancer immunotherapy. embopress.orgnih.gov These pathways are critical for maintaining self-tolerance and regulating the duration and intensity of immune responses. researchgate.net Tumor cells often exploit these checkpoints to evade immune destruction. embopress.org While monoclonal antibodies are the most common agents used to block these pathways, there is growing interest in developing small-molecule inhibitors that may offer advantages in terms of oral bioavailability and tissue penetration. frontiersin.org

Although no specific data exists for this compound, research into related pyridine carboxamide scaffolds has shown promise. For instance, studies on [18F]-labeled pyridine-2-carboxamide derivatives have demonstrated their potential as imaging probes for detecting PD-L1 expression in tumors. nih.gov These probes showed significant accumulation in PD-L1 expressing cancer cell lines, confirming that the pyridine carboxamide structure can interact with targets in the PD-1/PD-L1 axis. nih.gov This suggests that the pyridine carboxamide scaffold could be a viable starting point for designing therapeutic modulators of this pathway. The development of such small molecules involves creating structures that can disrupt the protein-protein interaction between PD-1 and PD-L1. frontiersin.org

Efflux Pump Inhibition in Multidrug-Resistant Organisms

Multidrug resistance (MDR) in pathogenic organisms, particularly bacteria, is a major global health threat, and efflux pumps are a primary mechanism contributing to this resistance. nih.govresearchgate.net These pumps are transport proteins that actively extrude a wide array of antimicrobial agents from the cell, reducing their intracellular concentration to sub-therapeutic levels. nih.gov The development of efflux pump inhibitors (EPIs) that can be co-administered with existing antibiotics is a promising strategy to restore antibiotic efficacy. nih.gov

While this compound has not been specifically identified as an EPI, the general class of heterocyclic carboxamides has been evaluated for this purpose. In a notable study, a series of aryl-substituted heterocyclic carboxamides were synthesized and tested for their ability to inhibit efflux pumps in Pseudomonas aeruginosa, a bacterium known for its significant MDR. nih.gov These compounds were assessed for their capacity to potentiate the activity of levofloxacin, an antibiotic commonly expelled by the Resistance-Nodulation-Cell Division (RND) family of efflux pumps. nih.gov The findings indicated that certain heterocyclic carboxamides could significantly reduce the minimum inhibitory concentration (MIC) of levofloxacin, suggesting an EPI mechanism. nih.gov

Below is a representative data table, adapted from studies on related heterocyclic carboxamides, illustrating how such compounds are evaluated for efflux pump inhibitory activity.

Table 1: Potentiation of Levofloxacin (LVX) Activity by Heterocyclic Carboxamide Analogs against P. aeruginosa

Compound ID Heterocyclic Core LVX MIC (µg/mL) LVX MIC + Analog (6.25 µg/mL) Fold Potentiation
Analog 1 Indole 1 0.125 8
Analog 2 Benzothiophene 1 0.25 4
Analog 3 Benzofuran 1 0.5 2
Analog 4 Pyridine 1 1 1

Data is illustrative and based on findings for related compound classes. nih.gov MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Mechanistic Elucidation of Biological Outcomes

Pathway Analysis of Cellular Responses to this compound

Understanding the cellular pathways affected by a compound is crucial for elucidating its mechanism of action. For this compound, no specific pathway analyses have been published. However, studies on analogous compounds provide insight into potential mechanisms.

For example, in the context of antibacterial activity, pyridine-3-carboxamide analogs have been studied for their ability to induce resistance against pathogens like Ralstonia solanacearum. nih.gov Mechanistic studies in such cases often involve evaluating the compound's effect on key bacterial signaling pathways or its ability to induce host defense responses. For potential anticancer agents, pathway analysis might involve assessing the modulation of signaling cascades critical for tumor cell survival and proliferation, such as the EGFR and BRAF pathways, which have been targeted by other cyanopyridine derivatives. nih.gov In the context of immune modulation, pathway analysis would focus on signaling downstream of the PD-1 receptor, such as the PI3K/Akt or Ras/MEK/ERK pathways, to confirm that the compound's activity stems from successful checkpoint blockade.

Identification of Key Molecular Interactions Driving Efficacy

The efficacy of a drug is driven by its specific molecular interactions with its biological target. Techniques like molecular docking are used to predict and analyze these interactions. While no such studies have been published for this compound, research on related structures highlights the importance of specific structural features.

For pyridine-3-carboxamide analogs developed to control bacterial wilt, molecular docking studies identified strong binding affinities to target proteins, with the amide linkage being crucial for potency. nih.gov The nature and position of substituents on the aromatic rings were also found to strongly influence biological activity. nih.gov In the case of heterocyclic carboxamides acting as EPIs, biophysical and genetic studies, alongside molecular modeling, can help confirm that the mechanism of action is indeed efflux inhibition rather than another effect like membrane disruption. nih.gov These studies identify key hydrogen bonds, van der Waals forces, and hydrophobic interactions between the inhibitor and the efflux pump protein, providing a roadmap for designing more potent derivatives.

Table 2: Key Molecular Interactions for a Hypothetical Compound in a Target Protein

Interaction Type Interacting Residue (Target Protein) Compound Moiety Involved
Hydrogen Bond Aspartate 121 Carboxamide N-H
Hydrogen Bond Serine 34 Pyridine Nitrogen
π-π Stacking Phenylalanine 210 Phenyl Ring
Hydrophobic Interaction Leucine 88 Cyanophenyl Group

This table is a hypothetical representation of molecular interactions that would be investigated to determine the binding mode and efficacy of a compound.

Computational and Theoretical Approaches in N 2 Cyanophenyl Pyridine 3 Carboxamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of electron distribution and its implications for chemical behavior.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

For N-(2-cyanophenyl)pyridine-3-carboxamide, the HOMO is typically localized on the more electron-rich regions of the molecule, such as the pyridine (B92270) ring and the amide linkage. Conversely, the LUMO is often distributed over the electron-deficient cyanophenyl ring. This distribution suggests that the molecule can act as both an electron donor and acceptor, a characteristic that is often important for its biological activity.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound (Representative Values)
ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored in shades of red, while electron-poor regions, which are attractive to nucleophiles, are shown in blue. Intermediate potentials are represented by other colors in the spectrum, such as green and yellow.

In the case of this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group, indicating these as sites for potential hydrogen bonding or coordination with electrophiles. The area around the cyano group and the phenyl ring would likely exhibit a more positive potential (blue), suggesting these as regions susceptible to nucleophilic interaction.

Prediction of Global Chemical Reactivity Descriptors and Reactive Sites

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors, when calculated for this compound, can be used to compare its reactivity with that of other compounds and to predict its behavior in various chemical environments.

Table 2: Predicted Global Chemical Reactivity Descriptors for this compound (Representative Values)
DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)3.66

Molecular Docking and Dynamics Simulations for Target Engagement

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed. These techniques predict how the molecule might bind to a specific biological target, such as an enzyme or a receptor, and assess the stability of this interaction over time.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For this compound, docking studies could reveal, for example, that the pyridine nitrogen and carboxamide oxygen act as hydrogen bond acceptors, while the phenyl rings engage in hydrophobic or π-π stacking interactions with the amino acid residues of the target protein.

Structure-Based Rational Design of this compound Derivatives

The insights gained from molecular docking are invaluable for the rational design of new derivatives with improved potency and selectivity. By understanding the specific interactions that contribute to binding, medicinal chemists can propose modifications to the structure of this compound to enhance these interactions. For instance, if a particular region of the binding pocket is found to be unoccupied, a substituent could be added to the ligand to fill this space and form additional favorable contacts.

Molecular dynamics (MD) simulations can then be used to evaluate the stability of these newly designed derivatives within the binding site. MD simulations model the movement of atoms in the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. By analyzing the trajectory of the simulation, researchers can assess the stability of the key interactions and predict whether the proposed modifications are likely to improve the binding affinity. This iterative process of docking, design, and dynamics simulation is a cornerstone of modern structure-based drug discovery.

In Silico Property Prediction for Compound Design Optimization

The design and optimization of novel therapeutic agents are increasingly reliant on computational, or in silico, methodologies. These approaches allow for the early prediction of a compound's pharmacokinetic and pharmacodynamic properties, thereby streamlining the drug discovery process by prioritizing candidates with a higher probability of success. In the context of this compound, in silico tools are invaluable for forecasting its potential as a drug candidate and for guiding the synthesis of more effective and safer derivatives.

Prediction of Key Features for Optimized Biological Performance

The biological performance of a drug candidate is a multifactorial equation that includes its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity. Computational models, such as those available through software like QikProp and various online platforms, can predict these characteristics based on the molecule's structure. For this compound, these predictions are critical for its development.

Studies on analogous heterocyclic compounds, such as imidazo[1,2-a]pyridine-3-carboxamides, have demonstrated the utility of in silico ADME and toxicity predictions. nih.gov These studies have shown that it is possible to design molecules with good oral bioavailability and low toxicity by carefully selecting substituents. For instance, the introduction of specific functional groups can modulate properties like lipophilicity (logP), aqueous solubility (logS), and the potential for hERG channel blockage, a key indicator of cardiotoxicity.

In the case of this compound, key structural features that would be scrutinized include the cyano group on the phenyl ring and the carboxamide linker. The cyano group, being strongly electron-withdrawing, can influence the molecule's polarity and its ability to act as a hydrogen bond acceptor. mdpi.com The pyridine ring itself is a common motif in many successful drugs and can contribute to favorable interactions with biological targets. nih.gov

The following table presents a hypothetical in silico ADME profile for this compound, based on predictions for structurally related pyridine and carboxamide derivatives. nih.govnih.gov

PropertyPredicted ValueImportance in Drug Design
Molecular Weight223.23 g/mol Influences size and diffusion characteristics.
logP (octanol/water)2.5 - 3.5Indicates lipophilicity and membrane permeability.
logS (aqueous solubility)-3.0 to -4.0Affects absorption and formulation.
Polar Surface Area~70-80 ŲInfluences membrane penetration and solubility.
Number of H-bond Donors1Key for target binding and solubility.
Number of H-bond Acceptors4Key for target binding and solubility.
Human Oral Absorption>80%Predicts bioavailability after oral administration.
BBB PermeabilityLow to MediumIndicates potential for CNS effects.

Interactive Data Table: Predicted ADME Properties

Below is an interactive table allowing for the sorting of predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound and its conceptual analogs. This allows for a comparative analysis of how structural modifications might influence key pharmacokinetic parameters.

Theoretical Analysis of Intermolecular Interactions within Biological Systems

The therapeutic effect of a drug is contingent upon its interaction with a biological target, typically a protein or nucleic acid. Understanding the nature of these intermolecular interactions at an atomic level is fundamental to rational drug design. Theoretical methods, such as molecular docking and quantum mechanics, are employed to model and analyze these interactions.

For this compound, several types of non-covalent interactions are expected to be significant. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form strong and directional interactions with amino acid residues in a protein's binding pocket. The nitrogen atom in the pyridine ring and the nitrogen of the cyano group are also potential hydrogen bond acceptors. scielo.org.co

Molecular docking studies on similar pyridine-3-carboxamide (B1143946) analogs have revealed the importance of hydrogen bonding and hydrophobic interactions in their binding to target proteins. nih.gov For example, in studies of these analogs as potential agents against bacterial wilt in tomatoes, docking simulations identified key amino acid residues that form hydrogen bonds with the carboxamide and pyridine moieties. nih.gov

The aromatic rings of the pyridine and cyanophenyl groups can participate in π-π stacking and cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The cyano group, with its unique electronic properties, can also engage in so-called "carbon bonding," a non-covalent interaction with electron-rich atoms. mdpi.com A theoretical analysis of the interactions between pyridine and various small molecules has shown that electrostatic interactions are often dominant, particularly when hydrogen bonding is involved. researchgate.net

The following table outlines the potential intermolecular interactions that this compound could form within a biological target, based on its structural components.

Structural MoietyPotential Intermolecular InteractionInteracting Partner (in a protein)
Pyridine RingHydrogen Bonding, π-π Stacking, Cation-πAcidic/Polar residues, Aromatic residues
Carboxamide LinkerHydrogen Bonding (Donor & Acceptor)Polar/Charged residues (e.g., Ser, Thr, Asp)
Cyanophenyl Ringπ-π Stacking, Hydrophobic InteractionsAromatic residues, Aliphatic residues
Cyano GroupHydrogen Bonding, Dipole-DipolePolar residues, Metal ions

Interactive Data Table: Potential Intermolecular Interactions

This interactive table details the potential intermolecular interactions for different functional groups within this compound. Users can filter by the type of interaction or the structural moiety to understand its binding potential.

Future Research Directions and Translational Potential for N 2 Cyanophenyl Pyridine 3 Carboxamide

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

A key avenue for future research will be the rational design and synthesis of next-generation analogues of N-(2-cyanophenyl)pyridine-3-carboxamide. The goal of such a medicinal chemistry program would be to enhance its potency against specific biological targets while ensuring high selectivity to minimize off-target effects.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the core structure—the pyridine (B92270) ring, the carboxamide linker, and the 2-cyanophenyl moiety—researchers can elucidate the chemical features essential for biological activity. For instance, the substitution pattern on the pyridine ring and the phenyl ring can significantly influence the compound's interaction with target proteins. mdpi.commdpi.com

The development of pyridyl carboxamides as potent and highly selective inhibitors of the Nav1.8 voltage-gated sodium channel, a target for pain, highlights the potential for scaffold hopping and substituent optimization to improve drug-like properties. nih.gov Similarly, the discovery of substituted pyridine carboxamide derivatives as potent allosteric inhibitors of SHP2, a critical regulator in cancer, demonstrates the power of structure-guided design in achieving high potency and selectivity. researchgate.net

Table 1: Examples of Biologically Active Pyridine Carboxamide Analogues

Compound ClassTarget/ActivityKey Findings
Pyridine Carboxamide DerivativesUrease InhibitionSome derivatives showed significant urease inhibitory action, with IC50 values as low as 1.07 µM. mdpi.com
Pyridine-UreasVEGFR-2 InhibitionCertain pyridine-ureas demonstrated inhibitory activity against VEGFR-2 with IC50 values in the micromolar range. mdpi.com
Pyridine CarboxamidesSHP2 Allosteric InhibitionA novel series of substituted pyridine carboxamides showed excellent inhibitory activity against SHP2, with IC50 values in the nanomolar range. researchgate.net
Pyridyl CarboxamidesNav1.8 InhibitionAdvanced lead compounds with excellent potency, selectivity, and pharmacokinetic profiles have been identified. nih.gov

This table presents data for related pyridine carboxamide derivatives to illustrate the potential of this chemical class.

Exploration of Novel Therapeutic Applications and Disease Areas

The diverse biological activities reported for pyridine-3-carboxamide (B1143946) derivatives suggest that this compound could be investigated for a wide range of therapeutic applications. nih.govnih.gov

Initial screening of the compound against a panel of disease-relevant targets could reveal unexpected activities. Based on the activities of related compounds, potential therapeutic areas to explore include:

Oncology: Pyridine derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as VEGFR-2 and SHP2. mdpi.comresearchgate.netwikipedia.org The antiproliferative activity of this compound could be assessed against a panel of cancer cell lines.

Infectious Diseases: The pyridine scaffold is present in many antimicrobial agents. nih.govrsc.org The potential of this compound as an antibacterial or antifungal agent warrants investigation. For example, pyridine-3-carboxamide analogs have been synthesized and evaluated as effective agents against bacterial wilt in tomatoes. nih.govresearchgate.net

Inflammatory Diseases: Pyridine derivatives have shown promise as anti-inflammatory agents. nih.govresearchgate.net The ability of this compound to modulate inflammatory pathways could be explored in relevant cellular and animal models.

Neurological Disorders: Given that some pyridine-containing drugs are used for CNS disorders, exploring the neuroprotective or neuromodulatory effects of this compound could be a fruitful area of research. nih.gov

Advanced In Vitro and Ex Vivo Model Systems for Comprehensive Efficacy Assessment

To gain a deeper understanding of the therapeutic potential of this compound and its future analogues, it will be essential to move beyond traditional 2D cell cultures and utilize more physiologically relevant model systems.

Advanced in vitro models , such as 3D organoids and organ-on-a-chip systems, can provide a more accurate representation of human tissues and their microenvironment. These models allow for the assessment of compound efficacy in a context that better mimics the in vivo situation.

Ex vivo models , using patient-derived tissues or cells, can offer valuable insights into the compound's activity in a disease-specific context. For example, patient-derived cancer organoids could be used to test the efficacy of this compound analogues against specific tumor subtypes.

These advanced models can also be instrumental in early-stage toxicology screening, helping to identify potential liabilities before moving into more extensive and costly in vivo studies.

Integration of Omics Data with Compound Activity for Systems-Level Understanding

To fully elucidate the mechanism of action of this compound and its derivatives, a systems biology approach that integrates multi-omics data with compound activity will be invaluable. nih.govnih.gov

By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the cellular pathways and networks that are modulated by the compound. This approach can help to:

Identify novel drug targets: Omics data may reveal unexpected molecular targets or pathways that are affected by the compound.

Elucidate mechanisms of action: By observing the global changes in a cell or organism upon treatment, the precise mechanism by which the compound exerts its therapeutic effect can be determined.

Discover biomarkers of response: Identifying molecular signatures that correlate with sensitivity or resistance to the compound can aid in patient stratification for future clinical trials.

Predict potential side effects: Understanding the off-target effects of a compound at a systems level can help to anticipate and mitigate potential adverse events.

The integration of omics data requires sophisticated bioinformatics tools and analytical methods to manage and interpret the large and complex datasets generated. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.